Cas no 72126-54-6 (5-chloro-6-methylpyrazine-2,3-dicarbonitrile)
5-chloro-6-methylpyrazine-2,3-dicarbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2,3-Pyrazinedicarbonitrile, 5-chloro-6-methyl-
- 5-Chloro-6-methyl-2,3-pyrazinedicarbonitrile
- 5-chloro-6-methylpyrazine-2,3-dicarbonitrile
- 72126-54-6
- 2-Chloro-5,6-dicyano-3-methylpyrazine
- 2,3-Dicyano-5-chloro-6-methylpyrazine
- EN300-77571
- MFCD18839023
- AKOS026727714
- DB-118415
- DTXSID40512672
- SCHEMBL9091110
- FMSRCHYXAOIQFU-UHFFFAOYSA-N
- CS-0305574
-
- Inchi: 1S/C7H3ClN4/c1-4-7(8)12-6(3-10)5(2-9)11-4/h1H3
- InChI Key: FMSRCHYXAOIQFU-UHFFFAOYSA-N
- SMILES: ClC1C(C)=NC(C#N)=C(C#N)N=1
Computed Properties
- Exact Mass: 178.00479
- Monoisotopic Mass: 178.0046238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 73.4Ų
Experimental Properties
- PSA: 73.36
5-chloro-6-methylpyrazine-2,3-dicarbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19150-1 G |
5-chloro-6-methylpyrazine-2,3-dicarbonitrile |
72126-54-6 | 95% | 1g |
¥ 1,254.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19150-5 G |
5-chloro-6-methylpyrazine-2,3-dicarbonitrile |
72126-54-6 | 95% | 5g |
¥ 5,293.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19150-10 G |
5-chloro-6-methylpyrazine-2,3-dicarbonitrile |
72126-54-6 | 95% | 10g |
¥ 10,355.00 | 2021-05-07 | |
| Chemenu | CM391196-1g |
5-chloro-6-methylpyrazine-2,3-dicarbonitrile |
72126-54-6 | 95%+ | 1g |
$187 | 2024-07-24 | |
| Chemenu | CM391196-5g |
5-chloro-6-methylpyrazine-2,3-dicarbonitrile |
72126-54-6 | 95%+ | 5g |
$790 | 2024-07-24 | |
| Chemenu | CM391196-10g |
5-chloro-6-methylpyrazine-2,3-dicarbonitrile |
72126-54-6 | 95%+ | 10g |
$1545 | 2024-07-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19150-1G |
5-chloro-6-methylpyrazine-2,3-dicarbonitrile |
72126-54-6 | 95% | 1g |
¥ 1,254.00 | 2023-03-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19150-5G |
5-chloro-6-methylpyrazine-2,3-dicarbonitrile |
72126-54-6 | 95% | 5g |
¥ 5,293.00 | 2023-03-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19150-10G |
5-chloro-6-methylpyrazine-2,3-dicarbonitrile |
72126-54-6 | 95% | 10g |
¥ 10,355.00 | 2023-03-15 | |
| Enamine | EN300-77571-0.05g |
5-chloro-6-methylpyrazine-2,3-dicarbonitrile |
72126-54-6 | 0.05g |
$225.0 | 2023-02-12 |
5-chloro-6-methylpyrazine-2,3-dicarbonitrile Suppliers
5-chloro-6-methylpyrazine-2,3-dicarbonitrile Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 5-chloro-6-methylpyrazine-2,3-dicarbonitrile
Introduction to 2,3-Pyrazinedicarbonitrile, 5-chloro-6-methyl- (CAS No. 72126-54-6)
2,3-Pyrazinedicarbonitrile, 5-chloro-6-methyl-, identified by its Chemical Abstracts Service (CAS) number 72126-54-6, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic organic compound features a pyrazine core substituted with nitrile groups, a chlorine atom, and a methyl group at specific positions. Its unique structural attributes make it a valuable intermediate in the synthesis of various biologically active molecules.
The molecular structure of 2,3-Pyrazinedicarbonitrile, 5-chloro-6-methyl- consists of a six-membered aromatic ring containing two nitrogen atoms. The presence of nitrile groups at the 2 and 3 positions enhances its reactivity, making it a versatile precursor for further functionalization. The chlorine atom at the 5-position and the methyl group at the 6-position introduce additional electronic and steric effects that influence its interactions with biological targets.
This compound has garnered attention in recent years due to its potential applications in drug discovery. Researchers have explored its utility as a building block for designing novel therapeutic agents. For instance, the nitrile functionality can be hydrolyzed to form carboxylic acids, which are common motifs in pharmacophores. Additionally, the chlorine substituent can participate in nucleophilic substitution reactions, allowing for further diversification of the molecular structure.
One of the most compelling aspects of 2,3-Pyrazinedicarbonitrile, 5-chloro-6-methyl- is its role in synthesizing molecules with antimicrobial properties. Recent studies have demonstrated its efficacy in generating compounds that exhibit activity against resistant bacterial strains. The pyrazine core is particularly well-suited for this purpose due to its ability to interact with bacterial enzymes and disrupt essential metabolic pathways.
The agrochemical industry has also shown interest in this compound. By leveraging its structural features, researchers have developed novel herbicides and fungicides that offer improved efficacy and environmental safety. The chlorine and methyl groups contribute to the compound's lipophilicity, enhancing its absorption and distribution within plant tissues.
In terms of synthetic methodologies, 2,3-Pyrazinedicarbonitrile, 5-chloro-6-methyl- can be prepared through various routes. One common approach involves the chlorination and methylation of pyrazinedicarbonitrile derivatives followed by selective functional group manipulation. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to introduce additional substituents with high precision.
The pharmaceutical industry's interest in this compound is underscored by ongoing clinical trials investigating derivatives of 2,3-Pyrazinedicarbonitrile, 5-chloro-6-methyl- for treating various diseases. These trials focus on evaluating the safety and efficacy of new drug candidates derived from this scaffold. Preliminary results suggest promising activity against conditions such as cancer and inflammatory disorders.
From a computational chemistry perspective, 2,3-Pyrazinedicarbonitrile, 5-chloro-6-methyl- has been extensively studied using molecular modeling techniques. These studies have provided insights into its binding interactions with biological targets at an atomic level. Such information is crucial for rational drug design and optimizing lead compounds for clinical development.
The environmental impact of using 2,3-Pyrazinedicarbonitrile, 5-chloro-6-methyl- as an intermediate must also be considered. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption. Biocatalytic methods, for example, offer a sustainable alternative to traditional chemical synthesis by utilizing enzymes to catalyze key reactions under mild conditions.
In conclusion,2,3-Pyrazinedicarbonitrile, 5-chloro, 6-methyl, CAS No. 72126-54-6, represents a fascinating compound with diverse applications in pharmaceuticals and agrochemicals. Its unique structural features make it a valuable tool for synthetic chemists and drug developers alike. As research continues to uncover new possibilities for this molecule, its significance in advancing scientific knowledge is undeniable.
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